- Substrate Recognition and Catalysis by the Cofactor-Independent Dioxygenase DpgCBiochemistry, 2007, 46(49), 13994-14000,
Cas no 117411-05-9 (Coenzyme A, S-(4-hydroxybenzeneacetate))

117411-05-9 structure
商品名:Coenzyme A, S-(4-hydroxybenzeneacetate)
Coenzyme A, S-(4-hydroxybenzeneacetate) 化学的及び物理的性質
名前と識別子
-
- Coenzyme A,S-(4-hydroxybenzeneacetate)
- 4-Hydroxyphenylacetyl-CoA
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-3-[2-[2-[2-(4-hydroxyphenyl)acetyl]sulfanylethylcarbamoyl]ethylcarbamoyl]-2,2-dimethyl-propoxy]phosphoryl]oxy-phosphoryl]
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-3-[2-[2-[2-(4-hydroxyphenyl)acetyl]sulfanylethylcarbamoyl]ethylcarbamoyl]-2,2-dimethyl-propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
- Coenzyme A, S-(4-hydroxybenzeneacetate)
- 117411-05-9
- 4-({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)-2-hydroxy-N-{2-[(2-{[2-(4-hydroxyphenyl)acetyl]sulfanyl}ethyl)-C-hydroxycarbonimidoyl]ethyl}-3,3-dimethylbutanimidic acid
- CHEBI:185055
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate
- 4-Hydroxyphenylacetyl-CoA; (Acyl-CoA); [M+H]+;
- Coenzyme A S-(4-hydroxybenzeneacetate)
-
- インチ: InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-19(38)31-9-10-58-20(39)11-16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-12-18-23(53-55(43,44)45)22(40)28(52-18)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,18,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)
- InChIKey: GPCAQTOAAYEBGJ-UHFFFAOYSA-N
- ほほえんだ: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CC1=CC=C(O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 901.15226
- どういたいしつりょう: 901.15198968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 23
- 重原子数: 58
- 回転可能化学結合数: 22
- 複雑さ: 1560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.4
- トポロジー分子極性表面積: 409Ų
じっけんとくせい
- PSA: 383.86
- LogP: -2.254
Coenzyme A, S-(4-hydroxybenzeneacetate) 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
1.2R:F3CCO2H, S:H2O, acidify
1.2R:F3CCO2H, S:H2O, acidify
リファレンス
Coenzyme A, S-(4-hydroxybenzeneacetate) Raw materials
Coenzyme A, S-(4-hydroxybenzeneacetate) Preparation Products
Coenzyme A, S-(4-hydroxybenzeneacetate) 関連文献
-
1. Structure and function of the chalcone synthase superfamily of plant type III polyketide synthasesIkuro Abe,Hiroyuki Morita Nat. Prod. Rep. 2010 27 809
-
2. Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioidesSi-Yuan Shao,Chao Wang,Shao-Wei Han,Mo-Han Sun,Shuai Li Org. Biomol. Chem. 2019 17 567
117411-05-9 (Coenzyme A, S-(4-hydroxybenzeneacetate)) 関連製品
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 1264-52-4(Octanoyl Coenzyme A)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 2680531-17-1(1-phenyl-1-5-(trifluoromethyl)-1H-1,2,4-triazol-3-ylmethanamine)
- 449199-19-3(4-Hydroxy-2,7,8-trimethylquinoline)
- 1261784-53-5(2-Methoxy-5-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
